molecular formula C13H24N2O4 B3014645 methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate CAS No. 2193064-76-3

methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate

Cat. No.: B3014645
CAS No.: 2193064-76-3
M. Wt: 272.345
InChI Key: MQEQDJHUAHRALO-UHFFFAOYSA-N
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Description

Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl (Boc) protecting groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at low temperatures to ensure high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high purity of the final product. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific structure and reactivity. The presence of the tert-butoxycarbonyl protecting group provides stability and allows for selective reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-9-5-10(8-14-6-9)11(16)18-4/h9-10,14H,5-8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEQDJHUAHRALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CNC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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